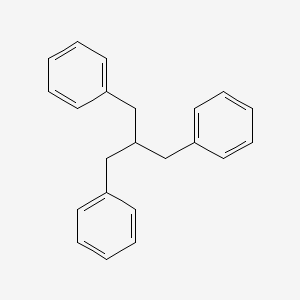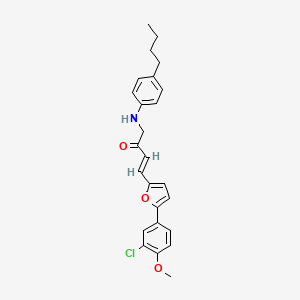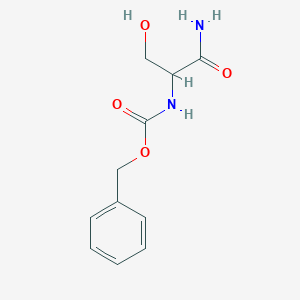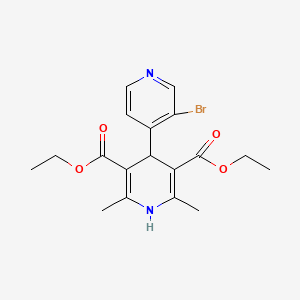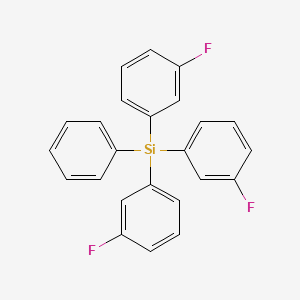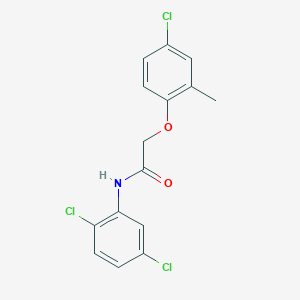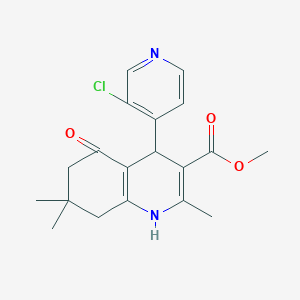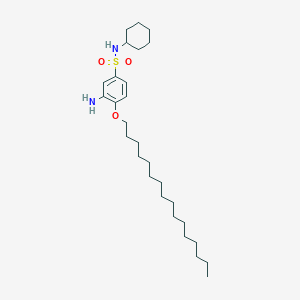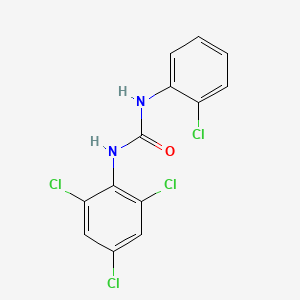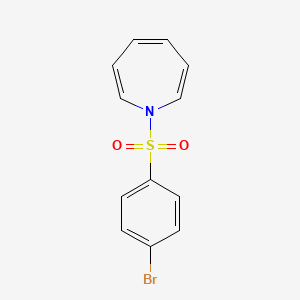
N-(4-Bromophenylsulfonyl)-1H-azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenylsulfonyl)-1H-azepine is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The presence of the 4-bromophenylsulfonyl group in its structure makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenylsulfonyl)-1H-azepine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1H-azepine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(4-Bromophenylsulfonyl)-1H-azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(4-Bromophenylsulfonyl)-1H-azepine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its antimicrobial and anticancer properties is ongoing, with studies indicating its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism by which N-(4-Bromophenylsulfonyl)-1H-azepine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenylsulfonyl)-1H-azepine: Similar structure but with a chlorine atom instead of bromine.
N-(4-Methylphenylsulfonyl)-1H-azepine: Contains a methyl group instead of bromine.
N-(4-Nitrophenylsulfonyl)-1H-azepine: Contains a nitro group instead of bromine.
Uniqueness
N-(4-Bromophenylsulfonyl)-1H-azepine is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other substituents. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
20646-55-3 |
|---|---|
分子式 |
C12H10BrNO2S |
分子量 |
312.18 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)sulfonylazepine |
InChI |
InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H |
InChI 键 |
BFPNXVJVHFBCGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


